molecular formula C17H15ClO8 B1243197 2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid

2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid

Cat. No. B1243197
M. Wt: 382.7 g/mol
InChI Key: CAXGJVQIPWBEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid is a natural product found in Rhizophora apiculata, Pseudopestalotiopsis theae, and other organisms with data available.

Scientific Research Applications

Bioactive Phenolic Compounds

Phenolic compounds exhibit a range of biological activities. Notably, phenolic compounds extracted from the roots of Scorzonera judaica, which share structural similarities with 2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid, were found to have significant cytotoxic activity. This suggests potential applications in medical research, especially concerning cancer treatment and cell biology studies (Bader et al., 2011).

Phenolic Ether Derivatives

New phenyl ether derivatives, similar in structure to the compound , isolated from Aspergillus carneus, have shown strong antioxidant activity. This indicates their potential use in studies related to oxidative stress and possibly in the development of antioxidant therapies (Xu et al., 2017).

Binding Affinity with Bovine Serum Albumin

The binding affinity of phenolic acids to serum albumin is crucial as it influences their biological effects. Phenolic acids with a structure similar to 2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid, especially those sharing the benzoic acid core, exhibit a significant binding affinity to bovine serum albumin. This provides valuable insights into their potential interactions within biological systems and their possible effects on drug delivery and metabolism (Yuan et al., 2019).

Electrodic Mechanism of Reduction

The electrodic mechanism of reduction for quinones, including those with structural similarities to the compound , is influenced by the presence of internal proton donors and external proton sources. This knowledge is crucial for chemical synthesis and understanding redox processes in various chemical and biological systems (Bautista-Martínez et al., 2004).

Renewable Chemical Feedstocks

Studies on the liquefaction of lignocellulosic materials have resulted in the production of phenolic-rich products, among which are compounds structurally akin to 2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid. These findings highlight the compound's potential role in the development of sustainable chemical feedstocks and in the advancement of green chemistry (Xu et al., 2012).

properties

Product Name

2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid

Molecular Formula

C17H15ClO8

Molecular Weight

382.7 g/mol

IUPAC Name

2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonylphenoxy)-6-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C17H15ClO8/c1-7-4-9(19)12(16(21)22)10(5-7)26-15-8(17(23)25-3)6-11(24-2)13(18)14(15)20/h4-6,19-20H,1-3H3,(H,21,22)

InChI Key

CAXGJVQIPWBEJY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OC2=C(C(=C(C=C2C(=O)OC)OC)Cl)O)C(=O)O)O

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C(=C(C=C2C(=O)OC)OC)Cl)O)C(=O)O)O

synonyms

2-(2-carboxy-3-hydroxy-5-methylphenoxy)-3-hydroxy-5-methoxybenzoic acid methyl ester
RES 1214-2
RES-1214-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid
Reactant of Route 3
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid
Reactant of Route 4
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid
Reactant of Route 5
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid
Reactant of Route 6
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid

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